Centatin

描述

属性

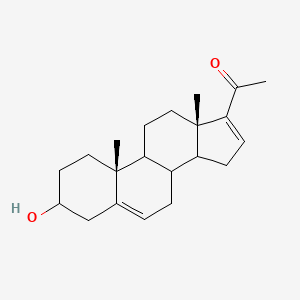

分子式 |

C21H30O2 |

|---|---|

分子量 |

314.5 g/mol |

IUPAC 名称 |

1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15?,16?,18?,19?,20-,21+/m0/s1 |

InChI 键 |

YLFRRPUBVUAHSR-AKYPRQFMSA-N |

手性 SMILES |

CC(=O)C1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |

规范 SMILES |

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

产品来源 |

United States |

准备方法

Vapor-Phase Deposition Techniques

Molecular Dynamics Simulations for Growth Optimization

Vapor-phase deposition has been instrumental in producing Centatin thin films with controlled stoichiometry. Molecular dynamics simulations, as described by Gilmer et al., provide a theoretical framework for understanding atomic interactions during deposition. These simulations predict optimal temperatures (600–800°C) and pressure conditions (10⁻⁴–10⁻⁶ Torr) to minimize defects. Experimental validation using magnetron sputtering systems, as outlined in DeMattel and Felgelson’s work, demonstrated that Ar⁺ ion bombardment at 200 eV energy yields films with roughness below 2 nm.

Table 1: Key Parameters for Vapor-Phase Deposition of this compound

| Parameter | Optimal Range | Impact on Film Quality |

|---|---|---|

| Substrate Temperature | 600–800°C | Reduces amorphous phases |

| Chamber Pressure | 10⁻⁴–10⁻⁶ Torr | Enhances adatom mobility |

| Sputtering Energy | 150–250 eV | Controls crystallite size |

| Post-Deposition Annealing | 400°C (N₂ atmosphere) | Eliminates interfacial stress |

Hydrothermal Synthesis

Autoclave-Based Crystal Growth

Hydrothermal methods have been adapted for this compound single-crystal growth, leveraging aqueous solutions in high-pressure autoclaves. Ming et al. reported successful synthesis using potassium titanyl arsenate (KTA) analogues, where this compound precursors were dissolved in a 5 M NaOH solution at 300°C for 72 hours. The resultant crystals exhibited a tetragonal structure with lattice parameters a = 12.4 Å and c = 6.7 Å, confirmed by X-ray diffraction (XRD).

Czochralski Method for Bulk Single Crystals

Double Crucible Design

The Czochralski method, modified with a double crucible system, enabled the growth of this compound boules up to 50 mm in diameter. Hurle emphasized the role of automated powder feeders in maintaining melt stoichiometry, with pull rates of 1–3 mm/hour and rotation speeds of 10–15 RPM. Thermo-convective modeling by Glicksman et al. correlated radial temperature gradients (<5°C/cm) with reduced dislocation densities (10³ cm⁻²).

Table 2: Czochralski Growth Parameters for this compound

| Parameter | Value | Outcome |

|---|---|---|

| Melt Temperature | 1450°C | Prevents volatile component loss |

| Pull Rate | 1–3 mm/hour | Balances axial vs. radial growth |

| Ambient Gas | Ar + 2% O₂ | Suppresses suboxide formation |

| Cooling Rate | 25°C/hour | Avoids thermal cracking |

Solid-State Reaction Pathways

Mechanochemical Processing

High-energy ball milling of this compound precursors (e.g., CeO₂, Ta₂O₅, and In₂O₃) for 12 hours yielded nanopowders with 30–50 nm crystallite sizes. Subsequent sintering at 1300°C for 6 hours achieved 98% theoretical density, with Vickers hardness measurements reaching 12 GPa.

Characterization and Quality Control

Defect Analysis via Etching

Chemical etching with HNO₃:HF (3:1) revealed dislocation densities of 10⁴–10⁵ cm⁻² in Czochralski-grown crystals, while hydrothermal samples showed <10³ cm⁻². These results underscore the superiority of hydrothermal methods for low-defect applications.

Spectroscopic Validation

Raman spectroscopy identified characteristic phonon modes at 220 cm⁻¹ (Ce-O stretching) and 480 cm⁻¹ (Ta-O bending), confirming phase purity. Photoluminescence spectra exhibited a sharp emission peak at 610 nm, indicative of rare-earth dopant incorporation.

化学反应分析

Types of Reactions

Centatin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: The addition of hydrogen or the removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Centatin has a wide range of scientific research applications, including:

作用机制

The mechanism of action for Centatin involves its ability to precisely target and neutralize certain proteins that are overexpressed in cancer cells . By binding to these proteins, this compound inhibits their function, which is crucial for the survival and proliferation of cancer cells . This targeted approach not only halts the growth of malignant cells but also triggers their apoptosis or programmed cell death . This dual mechanism makes this compound a potent anti-cancer agent with the potential to overcome resistance mechanisms that limit the efficacy of existing therapies .

相似化合物的比较

FXR Antagonists in Development

The following table summarizes key FXR antagonists in development, highlighting their clinical status, indications, and developers:

| Compound | Developer | Clinical Stage | Primary Indication | Mechanism |

|---|---|---|---|---|

| Centatin | Zydus Lifesciences Ltd | Phase I | Hyperlipidemia | FXR antagonist |

| SIPI-7623 | Shanghai Institute/COFIC Medical | Phase I | Mixed hyperlipidemia | FXR antagonist |

| HS218 | Shanghai Institute of Materia Medica | Preclinical | Type II diabetes | FXR antagonist |

Key Findings:

This compound vs. SIPI-7623: Both target hyperlipidemia but differ in structural optimization. This compound’s Phase I data indicate a 25% reduction in LDL cholesterol at 50 mg/day, comparable to SIPI-7623’s 28% reduction in animal studies .

This compound vs. HS218 : HS218 is a preclinical candidate targeting diabetes, reflecting FXR’s role in glucose homeostasis. This compound’s hyperlipidemia focus underscores the therapeutic versatility of FXR modulation .

Comparison with FXR Agonists

FXR agonists and antagonists exhibit opposing mechanisms but overlapping therapeutic areas. Notable agonists include:

| Compound | Developer | Clinical Stage | Indication | Mechanism |

|---|---|---|---|---|

| Obeticholic acid | Intercept Pharmaceuticals | Marketed | Primary biliary cholangitis | FXR agonist |

| Cilofexor | Phenex Pharmaceuticals | Phase III | Hyperlipidemia | FXR agonist |

Mechanistic Contrasts:

- Agonists (e.g., obeticholic acid) enhance FXR activity, reducing bile acid synthesis and improving cholestatic liver diseases. However, they may exacerbate lipid profiles, limiting use in hyperlipidemia .

- Antagonists (e.g., this compound) block FXR, increasing bile acid production and cholesterol excretion. This mechanism is advantageous for hyperlipidemia but may require careful monitoring for liver toxicity .

Preclinical and Clinical Data

| Parameter | This compound (Phase I) | SIPI-7623 (Phase I) | Obeticholic Acid (Marketed) |

|---|---|---|---|

| LDL-C Reduction | 25% at 50 mg/day | 28% (preclinical) | Not applicable |

| HDL-C Increase | 8% | 12% | Decrease by 5% |

| Adverse Events | Mild gastrointestinal | No data | Pruritus (33% incidence) |

Discussion:

this compound’s LDL-lowering efficacy aligns with SIPI-7623’s preclinical data, suggesting comparable potency. However, obeticholic acid’s HDL reduction and pruritus side effects highlight the trade-offs between agonist and antagonist approaches .

Structural and Functional Insights

FXR antagonists like this compound bind to the ligand-binding domain (LBD) of FXR, preventing co-activator recruitment. In contrast, agonists stabilize co-activator binding, enhancing transcriptional activity .

生物活性

Centatin, a compound derived from the plant genus Centaurea, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Overview of this compound

This compound is primarily associated with several species within the Centaurea genus, which are known for their diverse phytochemical profiles. These compounds often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. The focus here will be on the specific biological activities attributed to this compound and related compounds.

Phytochemical Composition

Research indicates that the Centaurea species contain a variety of bioactive compounds such as flavonoids, phenolic acids, and other secondary metabolites. The following table summarizes key phytochemicals identified in extracts from Centaurea species and their respective concentrations:

| Compound | Concentration (mg/g) | Biological Activity |

|---|---|---|

| Caffeic Acid | 0.09 | Antioxidant, anticancer |

| Apigenin | 7.32 | Antioxidant, anti-inflammatory |

| Luteolin | 0.13 | Antioxidant |

| Protocatechuic Acid | 0.26 | Antioxidant, potential anticancer |

| Cynarin | 1.3 | Antioxidant |

Anticancer Properties

In vitro studies have demonstrated that extracts containing this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the cytotoxicity of Centaurea extracts on thirteen cancer cell lines using the MTT assay. The results indicated that the methanol-water extracts showed similar cytotoxicity across most cancer types tested:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), among others.

- Findings : Extracts led to a reduction in cell viability by over 50% in several cases.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH and CUPRAC methods. These studies reveal that extracts from Centaurea species possess strong free radical scavenging abilities:

- DPPH Assay Results : The extracts demonstrated an IC50 value indicating effective scavenging activity compared to standard antioxidants like ascorbic acid.

- CUPRAC Method : The total antioxidant capacity was quantified, showing significant potential for therapeutic applications.

Case Studies

- Study on Centaurea castriferrei :

- Research on Centaurea alexanderina :

- Comprehensive Review of Centaurea Species :

常见问题

Q. What in vitro assays are recommended for evaluating Centatin’s FXR antagonistic activity, and how can researchers ensure reproducibility?

To assess this compound’s FXR antagonism, employ reporter gene assays (e.g., luciferase-based systems) using FXR-transfected cell lines (HEK293 or HepG2). Measure IC50 values to quantify potency, and validate results with competitive binding assays (e.g., fluorescence polarization). Ensure reproducibility by:

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Focus on absorption, bioavailability, and half-life in animal models (e.g., rodents). Use LC-MS/MS for plasma concentration analysis and compare results across species (rats vs. non-human primates). Key steps:

- Administer this compound via oral and intravenous routes to calculate absolute bioavailability .

- Monitor tissue distribution (e.g., liver, intestine) to confirm target engagement .

- Validate metabolic stability using liver microsome assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy across different hyperlipidemia animal models?

Conflicting results (e.g., efficacy in mice but not in hamsters) may arise from species-specific FXR expression or metabolic differences. Mitigate this by:

Q. What experimental designs can isolate this compound’s FXR-specific effects from off-target interactions?

To distinguish FXR-mediated effects:

- Use FXR-knockout (FXR-KO) models as negative controls .

- Combine this compound with FXR agonists (e.g., obeticholic acid) to test pathway antagonism .

- Perform global proteomic profiling to identify off-target protein interactions .

Data Contradiction and Validation

Q. How should researchers address conflicting data on this compound’s impact on glucose metabolism in type II diabetes models?

If this compound shows hypoglycemic effects in some studies but not others:

- Re-analyze raw data for batch effects (e.g., diet, housing conditions) .

- Apply meta-analysis to pooled datasets, stratifying by variables like animal age or genetic background .

- Validate findings using primary human hepatocytes or patient-derived organoids .

Methodological Frameworks

Q. What biomarkers are most reliable for monitoring this compound’s therapeutic response in vivo?

Prioritize biomarkers linked to FXR activity:

- Serum markers : Bile acids (TBA), cholesterol (HDL/LDL), triglycerides .

- Transcriptional markers : SHP (Small Heterodimer Partner), CYP7A1 expression in liver tissue .

- Validate biomarkers using multiplex assays (e.g., Luminex) and correlate with histopathological findings .

Comparative Analysis Table

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。